molecular formula C28H34N4O3 B1238314 1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

Cat. No.: B1238314
M. Wt: 474.6 g/mol
InChI Key: HEJSSPHGFQDYCH-SANMLTNESA-N
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Description

FR-208419 is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It functions as a cholecystokinin receptor antagonist, specifically targeting both cholecystokinin A and cholecystokinin B receptors. This compound was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases .

Preparation Methods

The synthesis of FR-208419 involves the preparation of various 5-alkyl-9-methyl-1,4-benzodiazepines. One of the key synthetic routes includes the preparation of 1-cyclohexyl-carbonylmethyl-5-ethyl-9-methyl-3-(m-tolylureido)-2-oxo-1,4-benzodiazepine.

The synthetic route involves the following steps:

  • Preparation of the 5-alkyl-9-methyl-1,4-benzodiazepine core structure.
  • Introduction of the cyclohexyl-carbonylmethyl group.
  • Addition of the m-tolylureido group.
  • Final oxidation to form the 2-oxo-1,4-benzodiazepine structure.

Industrial production methods for FR-208419 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

FR-208419 undergoes several types of chemical reactions, including:

    Oxidation: The final step in the synthesis involves oxidation to form the 2-oxo-1,4-benzodiazepine structure.

    Substitution: Introduction of the m-tolylureido group involves a substitution reaction.

    Reduction: Potential reduction reactions could be used to modify the benzodiazepine core structure.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: For the oxidation step.

    Substituting agents:

    Reducing agents: For potential modifications of the core structure.

The major products formed from these reactions include the final FR-208419 compound with high affinity for cholecystokinin receptors .

Scientific Research Applications

    Chemistry: As a dual cholecystokinin A and cholecystokinin B receptor antagonist, it serves as a valuable tool for studying receptor-ligand interactions and receptor pharmacology.

    Biology: Its high affinity for cholecystokinin receptors makes it useful for investigating the physiological roles of these receptors in various biological processes.

    Medicine: FR-208419 was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases.

    Industry: The compound’s unique properties could be leveraged in the development of new drugs targeting cholecystokinin receptors, potentially leading to novel treatments for digestive disorders.

Mechanism of Action

FR-208419 exerts its effects by antagonizing cholecystokinin receptors, specifically cholecystokinin A and cholecystokinin B receptors. By binding to these receptors, it inhibits the action of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. This inhibition can help reduce symptoms associated with digestive disorders, such as pancreatitis .

Comparison with Similar Compounds

FR-208419 is unique in its dual antagonistic activity against both cholecystokinin A and cholecystokinin B receptors. This dual activity is believed to be more efficacious than selective cholecystokinin A antagonists for the treatment of pancreatitis .

Similar compounds include:

Properties

Molecular Formula

C28H34N4O3

Molecular Weight

474.6 g/mol

IUPAC Name

1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C28H34N4O3/c1-4-23-22-15-9-11-19(3)25(22)32(17-24(33)20-12-6-5-7-13-20)27(34)26(30-23)31-28(35)29-21-14-8-10-18(2)16-21/h8-11,14-16,20,26H,4-7,12-13,17H2,1-3H3,(H2,29,31,35)/t26-/m0/s1

InChI Key

HEJSSPHGFQDYCH-SANMLTNESA-N

Isomeric SMILES

CCC1=N[C@H](C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C

Canonical SMILES

CCC1=NC(C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C

Synonyms

FR 208419
FR-208419
FR208419

Origin of Product

United States

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